- Rhodium-catalyzed aerobic conversion of 2-diazo-1,3-dicarbonyls to vicinal tricarbonyl compounds and their in-situ stability toward oxidative degradation, Journal of Molecular Structure, 2023, 1274(Part_2), 134521
Cas no 579-07-7 (1-Phenylpropane-1,2-dione)
1-Phenylpropane-1,2-dione structure
Product Name:1-Phenylpropane-1,2-dione
CAS 번호:579-07-7
MF:C9H8O2
메가와트:148.158622741699
MDL:MFCD00008755
CID:38458
PubChem ID:87574456
Update Time:2025-04-18
1-Phenylpropane-1,2-dione 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Phenylpropane-1,2-dione
- 1-Phenyl-1,2-propanedione
- Acetyl benzoyl
- Pyruvophenone
- Acetylbenzoyl
- Benzoylacetyl
- 1,2-Propanedione, 1-phenyl-
- Methylphenylglyoxal
- Phenylmethyldiketone
- Benzoyl methyl ketone
- Methyl phenyl diketone
- 3-Phenyl-2,3-propanedione
- Methyl phenyl glyoxal
- Phenyl methyl diketone
- 1-phenyl-1,2-propandione
- 1-Phenyl-propane-1,2-dione
- FEMA No. 3226
- ZB5XA3GD0I
- BVQVLAIMHVDZEL-UHFFFAOYSA-N
- 1-Ph
- 1-Phenyl-1,2-propanedione,98%
-
- MDL: MFCD00008755
- 인치: 1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
- InChIKey: BVQVLAIMHVDZEL-UHFFFAOYSA-N
- 미소: CC(C(C1C=CC=CC=1)=O)=O
- BRN: 878450
계산된 속성
- 정밀분자량: 148.05200
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 2
- 복잡도: 166
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 2
- 소수점 매개변수 계산 참조값(XlogP): 1.7
- 토폴로지 분자 극성 표면적: 34.1
실험적 성질
- 밀도: 1.101 g/mL at 25 °C(lit.)
- 비등점: 217°C
- 플래시 포인트: 화씨 온도: 183.2°f< br / >섭씨: 84°C< br / >
- 굴절률: n20/D 1.532(lit.)
- PSA: 34.14000
- LogP: 1.45830
- FEMA: 3226
- 용해성: 물, 에탄올, 에틸에테르에 용해될 수 있다.
1-Phenylpropane-1,2-dione 보안 정보
-
기호:
- 제시어:위험했어
- 신호어:Warning
- 피해 선언: H225
- 경고성 성명: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P403+P235-P501
- 위험물 운송번호:1224
- WGK 독일:3
- 위험 범주 코드: 22-36/37/38
- 보안 지침: S26-S36
-
위험물 표지:
- 위험 등급:Comb liq
- 패키지 그룹:II
- 저장 조건:Store at room temperature
- 위험 용어:R36/37/38
- 보안 용어:S26;S36
1-Phenylpropane-1,2-dione 세관 데이터
- 세관 번호:2914399090
- 세관 데이터:
?? ?? ??:
2914399090개요:
2914399090. 기타 산소기단을 함유한 기타 아세톤은 함유하지 않는다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%
?? ??:
?? ??, ?? ??, 사용, 아세톤 신고 포장
요약:
2914399090. 기타 산소관능단을 가지고 있지 않은 아세톤.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%
1-Phenylpropane-1,2-dione 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W018758-10mM*1mLinDMSO |
1-Phenylpropane-1,2-dione |
579-07-7 | 99.50% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-W018758-1mg |
1-Phenylpropane-1,2-dione |
579-07-7 | 98.10% | 1mg |
¥1200 | 2022-09-01 | |
| S e l l e c k ZHONG GUO | S6009-25ul |
1-Phenyl-1,2-propanedione |
579-07-7 | 98.7% | 25ul |
¥795.24 | 2023-09-16 | |
| Apollo Scientific | OR911601-25g |
1-Phenyl-1,2-propanedione |
579-07-7 | 98% | 25g |
£90.00 | 2025-02-20 | |
| Apollo Scientific | OR911601-100g |
1-Phenyl-1,2-propanedione |
579-07-7 | 98% | 100g |
£125.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53040-5g |
1-Phenylpropane-1,2-dione |
579-07-7 | 5g |
¥56.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53040-25g |
1-Phenylpropane-1,2-dione |
579-07-7 | 25g |
¥196.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53040-100g |
1-Phenylpropane-1,2-dione |
579-07-7 | 100g |
¥726.0 | 2021-09-04 | ||
| abcr | AB140756-1 g |
1-Phenyl-1,2-propanedione, 97%; . |
579-07-7 | 97% | 1g |
€72.90 | 2023-04-04 | |
| abcr | AB140756-5 g |
1-Phenyl-1,2-propanedione, 97%; . |
579-07-7 | 97% | 5g |
€80.40 | 2023-04-04 |
1-Phenylpropane-1,2-dione 합성 방법
합성 방법 1
반응 조건
1.1R:Et3N, S:MeCN, 5 min, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
참조
합성 방법 2
반응 조건
1.1R:AcOH, R:NaNO2, S:H2O, S:MeCN, 12 h, rt
참조
- Electrochemical Oxidative Cleavage of Alkynes to Carboxylic Acids, Organic Letters, 2023, 25(1), 293-297
합성 방법 3
반응 조건
1.1R:t-BuOOH, S:AcOEt, S:Me(CH2)8Me, 5 min, rt
1.2C:32149-57-8, 20 h, rt
1.2C:32149-57-8, 20 h, rt
참조
- Mg(OtBu)2-catalyzed C-H oxidation of α-azido arylethanones using TBHP as the oxidant and carbonyl oxygen source: facile access to primary α-ketoamides, Organic Chemistry Frontiers, 2022, 9(21), 5858-5863
합성 방법 4
반응 조건
1.1R:NaOH, R:H2O2, C:Fe, S:H2O, 12 h, 90°C
참조
- One-pot cascade synthesis of α-diketones from aldehydes and ketones in water by using a bifunctional iron nanocomposite catalyst, Green Chemistry, 2021, 23(5), 1955-1959
합성 방법 5
합성 방법 6
합성 방법 7
반응 조건
1.1C:PdCl2, C:Ph2P(CH2)3PPh2, S:PhMe, 5 min, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
참조
- Palladium-Catalyzed Synthesis of 1,2-Diketones from Aryl Halides and Organoaluminum Reagents Using tert-Butyl Isocyanide as the CO Source, Organic Letters, 2020, 22(2), 636-641
합성 방법 8
합성 방법 9
반응 조건
1.1R:NaIO4, C:2381081-74-7, S:H2O, S:Me2CO, 40 min, rt
1.2R:Na2SO3, S:H2O, S:CH2Cl2, 10 min, rt
1.2R:Na2SO3, S:H2O, S:CH2Cl2, 10 min, rt
참조
- Ancillary ligands switch the activity of Ru-NHC-based oxidation precatalysts, Inorganica Chimica Acta, 2020, 500, 119195
합성 방법 10
합성 방법 11
반응 조건
1.1R:R:LiO-Bu-t, C:Cu(OAc)2, C:247940-06-3, S:H2O, S:Dioxane, S:DMF, 20 min, rt
1.2R:O2, 48 h, rt
1.3R:NH4Cl, S:H2O
1.2R:O2, 48 h, rt
1.3R:NH4Cl, S:H2O
참조
- B2pin2-mediated copper-catalyzed oxidation of alkynes into 1,2-diketones using molecular oxygen, Tetrahedron Letters, 2019, 60(12), 843-846
합성 방법 12
반응 조건
1.1C:2195356-04-6, C:AgNO3, S:H2O, S:Dioxane, 14 h, 90°C
참조
- Synthesis of a new class of cationic Pd(II) complexes with 1,2,3-triazol-5-ylidene ligand and their catalytic application in the conversion of internal alkynes to 1,2-diketones, Journal of Organometallic Chemistry, 2018, 860, 1-8
합성 방법 13
반응 조건
1.1R:Mg, C:I2, S:THF, rt; 30 min, rt
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
참조
- Halogen-bonded iodonium ion catalysis: a route to α-hydroxy ketones via domino oxidations of secondary alcohols and aliphatic C-H bonds with high selectivity and control, Chemical Communications (Cambridge, 2017, 53(79), 10942-10945
합성 방법 14
반응 조건
1.1R:DMSO, C:Pd(OAc)2, C:AlCl3, 24 h, 90°C
참조
- Catalytic Oxidation of Alkynes into 1,2-Diketone Derivatives by Using a PdII/Lewis-Acid Catalyst, Asian Journal of Organic Chemistry, 2018, 7(1), 212-219
합성 방법 15
반응 조건
1.1S:Me(CH2)4Me, 2-3 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
참조
- Insertion of an isolable dialkylstannylene into C-Cl bonds of acyl chlorides giving acyl(chloro)stannanes, Organometallics, 2017, 36(18), 3633-3637
합성 방법 16
반응 조건
1.1S:MeCN, 3-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
참조
- A substrate-dependent reaction of 1-aryl-2-alkyl-1,2-diketones with 2-aroyl-1-chlorocyclopropanecarboxylates: selective access to 2',5'-dicyclopropoxy-1,1':4',1''-teraryls and pentafulvenes, Organic & Biomolecular Chemistry, 2022, 20(32), 6445-6458
합성 방법 17
합성 방법 18
반응 조건
1.1R:O2, C:39286-82-3 (immobilized on POP-PPh <sub>3</sub>), S:Dioxane, S:H2O, 24 h, 60°C
참조
- A porous organic polymer supported Pd/Cu bimetallic catalyst for heterogeneous oxidation of alkynes to 1,2-diketones, Catalysis Science & Technology, 2022, 12(3), 722-727
합성 방법 19
반응 조건
1.1R:N2H4-H2O, S:THF, 0°C; 30-60 min, 0°C
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
참조
- Electrochemically Promoted Bifunctionalization of Alkynes for the Synthesis of β-Keto Sulfones, Asian Journal of Organic Chemistry, 2021, 10(12), 3406-3410
합성 방법 20
반응 조건
1.1R:O2, C:CuI, S:DMF, 2 h, rt → 90°C
참조
- Copper(I)-Catalyzed Aerobic Oxidation of α-Diazoesters, Journal of Organic Chemistry, 2020, 85(19), 12579-12584
합성 방법 21
반응 조건
1.1R:O2, R:K2(S2O8), S:H2O, S:MeCN, 8 h, 60°C
참조
- Catalyst-Free and Transition-Metal-Free Approach to 1,2-Diketones via Aerobic Alkyne Oxidation, Journal of Organic Chemistry, 2021, 86(7), 5354-5361
합성 방법 22
반응 조건
1.1R:O3, S:CH2Cl2, S:Me2CO, 8 min, -78°C
1.2R:O2, 30 s
1.3R:PPh3, S:CH2Cl2, 1 h, rt
1.2R:O2, 30 s
1.3R:PPh3, S:CH2Cl2, 1 h, rt
참조
- Ozonolysis of Alkynes-A Flexible Route to Alpha-Diketones: Synthesis of AI-2, Organic Letters, 2020, 22(19), 7424-7426
합성 방법 23
반응 조건
1.1
2.1R:PhI(OAc)2, R:AcOH, R:Dabco, S:MeCN, 14-16 h, rt
2.2R:Et3N, 2 h, rt
2.3R:Al2O3
2.1R:PhI(OAc)2, R:AcOH, R:Dabco, S:MeCN, 14-16 h, rt
2.2R:Et3N, 2 h, rt
2.3R:Al2O3
참조
- Direct Umpolung Morita-Baylis-Hillman like α-Functionalization of Enones via Enolonium Species, Angewandte Chemie, 2020, 59(35), 15171-15175
합성 방법 24
합성 방법 25
반응 조건
1.1R:S:MeOH, 2-3 min, rt
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
참조
- Bioinspired oxidation of oximes to nitric oxide with dioxygen by a nonheme iron(II) complex, JBIC, 2020, 25(1), 3-11
합성 방법 26
반응 조건
1.1R:Na[BF4], R:HCO2H, R:O2, S:DMF, S:H2O, 8 h, rt
참조
- Electrochemical synthesis of 1,2-diketones from alkynes under transition-metal-catalyst-free conditions, Chemical Communications (Cambridge, 2019, 55(62), 9208-9211
합성 방법 27
반응 조건
1.1C:I2, S:DMSO, 24 h, 60°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
참조
- Magnetic magnetite nanoparticles catalyzed selective oxidation of α-hydroxy ketones with air and one-pot synthesis of benzilic acid and phenytoin derivatives, Molecular Catalysis, 2018, 454, 63-69
합성 방법 28
반응 조건
1.1R:S:CH2Cl2, 10 min, rt
1.2C:73482-96-9, rt
1.2C:73482-96-9, rt
참조
- Displacement of Dinitrogen by Oxygen: A Methodology for the Catalytic Conversion of Diazocarbonyl Compounds to Ketocarbonyl Compounds by 2,6-Dichloropyridine-N-oxide, Organic Letters, 2018, 20(3), 776-779
1-Phenylpropane-1,2-dione Raw materials
- 2-(Hydroxyimino)propiophenone
- 1-phenylprop-2-yn-1-one
- Iodobenzene
- Dimethyl Sulfide
- Silane, 2,5-stannolanediylidenetetrakis[trimethyl-
- 1,2-Benzenediol, 3-iodo-, 2-(4-methylbenzenesulfonate)
- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-
- Tert-BUTYL ISOCYANIDE
- 4-Methoxybenzenesulfonyl chloride
- 2-Bromoacetophenone
- Benzoylacetone
- 1-Propanone, 2-azido-1-phenyl-
- trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
1-Phenylpropane-1,2-dione Preparation Products
- 1-Phenyl-2-propen-1-one (Contains ~1% BHT as stabilizer) (768-03-6)
- Benzoic acid (65-85-0)
- 2,2-Dihydroxy-1-phenyl-1,3-butanedione (120242-37-7)
- 1-Phenyl-1,2,3-butanetrione (4435-51-2)
- 2-[(4-Methoxyphenyl)sulfonyl]-1-phenyl-1-propanone (1495845-37-8)
- 1-Hydroxy-1-phenylpropan-2-one (90-63-1)
- 1-Phenylpropane-1,2-dione (579-07-7)
1-Phenylpropane-1,2-dione 공급 업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:579-07-7)1-苯基-1,2-丙二酮
주문 번호:LE2472799;LE5485
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:40
가격 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
골드 회원
(CAS:579-07-7)1-Phenylpropane-1,2-dione
주문 번호:A941972
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:41
가격 ($):314.0
Email:sales@amadischem.com
1-Phenylpropane-1,2-dione 관련 문헌
-
1. Hydrosilylation of cinchonidine and 9-O-TMS-cinchonidine with triethoxysilane: application of 11-(triethoxysilyl)-10,11-dihydrocinchonidine as a chiral modifier in the enantioselective hydrogenation of 1-phenylpropane-1,2-dioneAnna Lindholm,P?ivi M?ki-Arvela,Esa Toukoniitty,Tapani A. Pakkanen,Janne T. Hirvi,Tapio Salmi,Dmitry Yu. Murzin,Rainer Sj?holm,Reko Leino J. Chem. Soc. Perkin Trans. 1 2002 2605
-
2. Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compoundsChristopher J. Broan,Anthony R. Butler J. Chem. Soc. Perkin Trans. 2 1992 23
-
Meher Prakash,Poonam Rani,Sampak Samanta Org. Biomol. Chem. 2022 20 6445
-
Yin Zheng,Youming Wang,Zhenghong Zhou Chem. Commun. 2015 51 16652
-
5. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adductsScott G. Van Ornum,Jin Li,Greg G. Kubiak,James M. Cook J. Chem. Soc. Perkin Trans. 1 1997 3471
579-07-7 (1-Phenylpropane-1,2-dione) 관련 제품
- 77092-81-0(Benzil-d10)
- 134-81-6(diphenylethane-1,2-dione)
- 3363-97-1(1,1'-(1,4-Phenylene)bis(2-phenylethane-1,2-dione))
- 920025-03-2(1,2-Diphenylethane-1,2-dione;hydrate)
- 101789-41-7(3,3',5,5'-tetramethylbenzil)
- 24585-99-7(Benzeneacetaldehyde, a-oxo-4-(2-phenylethyl)-)
- 3457-48-5(4,4'-Dimethylbenzil)
- 52826-09-2(Ethanedione, 1,1'-(1,4-phenylene)bis[2-(4-methylphenyl)-)
- 25424-26-4(Ethanedione,1,1'-(1,3-phenylene)bis[2-phenyl- (9CI))
- 2431-00-7(4-Methylbenzil)